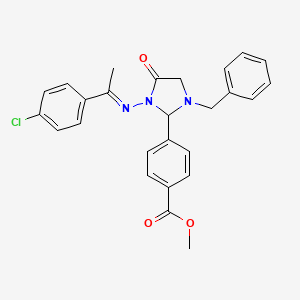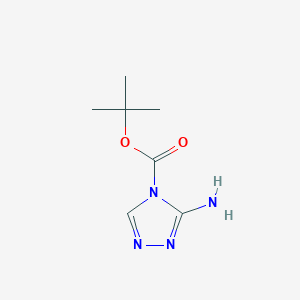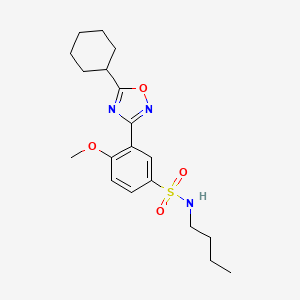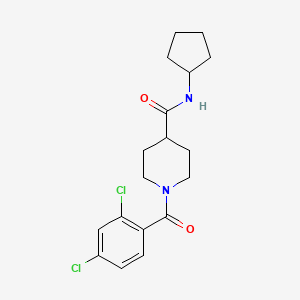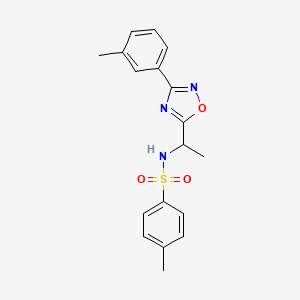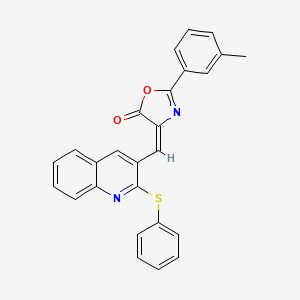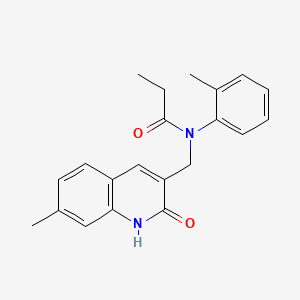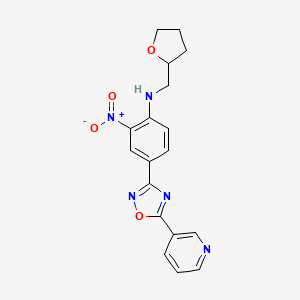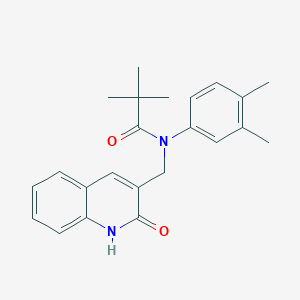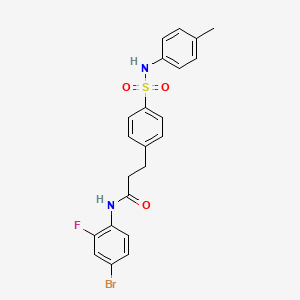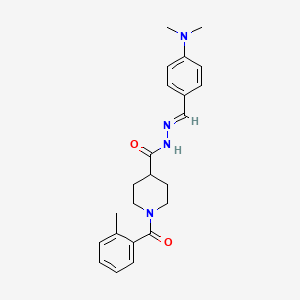![molecular formula C28H28N4O6 B7704433 ethyl 4-{[N'-(1-methylpiperidin-4-ylidene)hydrazinecarbonyl]formamido}benzoate](/img/structure/B7704433.png)
ethyl 4-{[N'-(1-methylpiperidin-4-ylidene)hydrazinecarbonyl]formamido}benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-{[N'-(1-methylpiperidin-4-ylidene)hydrazinecarbonyl]formamido}benzoate, also known as E7046, is a novel small molecule inhibitor that targets the colony-stimulating factor 1 receptor (CSF1R). CSF1R is a protein that plays a crucial role in the regulation of immune cells, including macrophages, which are important in fighting infections and cancer. E7046 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer.
Wirkmechanismus
Ethyl 4-{[N'-(1-methylpiperidin-4-ylidene)hydrazinecarbonyl]formamido}benzoate works by inhibiting the activity of CSF1R, which is expressed on the surface of macrophages and other immune cells. By blocking CSF1R, this compound prevents the activation and survival of tumor-associated macrophages, which are known to promote tumor growth and metastasis. This compound also enhances the anti-tumor immune response by increasing the infiltration of T cells into the tumor microenvironment.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in preclinical studies. These include inhibition of CSF1R signaling, reduction of tumor-associated macrophages, and enhancement of the anti-tumor immune response. This compound has also been shown to have a favorable safety profile in preclinical studies, with no significant toxicity observed at therapeutic doses.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of ethyl 4-{[N'-(1-methylpiperidin-4-ylidene)hydrazinecarbonyl]formamido}benzoate is its specificity for CSF1R, which makes it a promising therapeutic target for cancer treatment. Another advantage is its ability to enhance the anti-tumor immune response, which may improve the efficacy of other cancer therapies. However, one limitation of this compound is its potential to cause immunosuppression, which may increase the risk of infections and other adverse events.
Zukünftige Richtungen
There are several future directions for research on ethyl 4-{[N'-(1-methylpiperidin-4-ylidene)hydrazinecarbonyl]formamido}benzoate. One direction is to further investigate its mechanism of action and its effects on the tumor microenvironment. Another direction is to evaluate its efficacy in combination with other cancer therapies, such as chemotherapy and immunotherapy. Additionally, future studies may focus on identifying biomarkers that can predict response to this compound and developing strategies to overcome resistance to the drug.
Synthesemethoden
The synthesis method for ethyl 4-{[N'-(1-methylpiperidin-4-ylidene)hydrazinecarbonyl]formamido}benzoate involves several steps, including the reaction of 4-aminobenzoic acid with ethyl chloroformate to form ethyl 4-formamidobenzoate. This intermediate is then reacted with N-methylpiperidin-4-amine to form this compound. The final product is obtained through purification using chromatography techniques.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-{[N'-(1-methylpiperidin-4-ylidene)hydrazinecarbonyl]formamido}benzoate has been extensively studied in preclinical models of cancer, including breast, ovarian, and pancreatic cancer. In these studies, this compound has been shown to inhibit the growth and survival of cancer cells, as well as to reduce the number of tumor-associated macrophages. This compound has also been shown to enhance the anti-tumor effects of chemotherapy and radiation therapy.
Eigenschaften
IUPAC Name |
ethyl 4-[[2-oxo-2-[(2E)-2-[[4-[2-oxo-2-(1-phenylethylamino)ethoxy]phenyl]methylidene]hydrazinyl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N4O6/c1-3-37-28(36)22-11-13-23(14-12-22)31-26(34)27(35)32-29-17-20-9-15-24(16-10-20)38-18-25(33)30-19(2)21-7-5-4-6-8-21/h4-17,19H,3,18H2,1-2H3,(H,30,33)(H,31,34)(H,32,35)/b29-17+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIOIWGCOFRWMAN-STBIYBPSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC=C(C=C2)OCC(=O)NC(C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)OCC(=O)NC(C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

